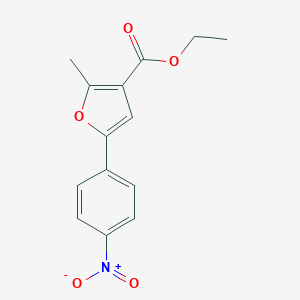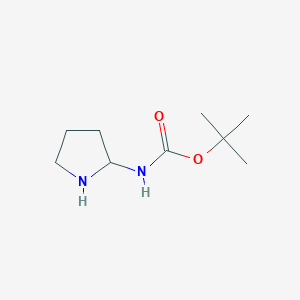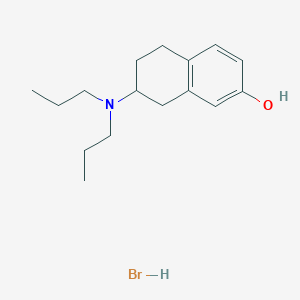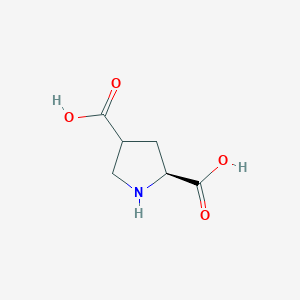![molecular formula C13H11NO3 B064298 (2'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 159815-76-6](/img/structure/B64298.png)
(2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photochemical Reactions :
- Patel & Boyer (1980) discussed the photolysis of 1-nitro-2-phenylnaphthalene in methanol, yielding various products through isomerization and oxidative coupling processes, relevant to environmental chemistry (Patel & Boyer, 1980).
Chemical Synthesis :
- Prasad et al. (2020) synthesized 2,4-disubstituted quinoline derivatives including "(2-(2-nitrophenyl)quinolin-4-yl)methanol," highlighting its use in creating novel chemical compounds (Prasad et al., 2020).
Catalysis and Reaction Mechanisms :
- Sarki et al. (2021) explored the use of methanol in catalysis, potentially relevant to reactions involving nitro-substituted compounds like "(2'-Nitro[1,1'-biphenyl]-4-yl)methanol" (Sarki et al., 2021).
Material Science :
- Niu, Zhao, & Lan (2016) investigated the electrocatalytic properties of palladium deposits on nickel foam in methanol, a study indirectly related to the electrochemical applications of nitro-substituted compounds (Niu, Zhao, & Lan, 2016).
Pharmaceutical and Biological Applications :
- Giomi, Alfini, & Brandi (2011) reported on "(2-pyridyl)phenyl methanol" as a hydrogen donor in the reduction of nitro aromatic compounds, which can be associated with pharmaceutical synthesis involving nitro-substituted biphenyl compounds (Giomi, Alfini, & Brandi, 2011).
Propiedades
IUPAC Name |
[4-(2-nitrophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIDJYKHUWNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618659 | |
| Record name | (2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
159815-76-6 | |
| Record name | (2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)




![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)